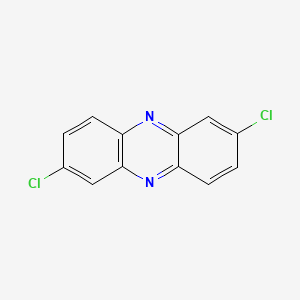

2,7-Dichlorophenazine

Description

Contextualization within Phenazine (B1670421) Chemistry and Its Research Significance

Phenazines are a class of nitrogen-containing heterocyclic compounds that have been a subject of scientific curiosity since their discovery in the 19th century. google.comdurham.ac.uk The parent compound, phenazine, consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. This core structure imparts planarity and redox activity, making phenazines and their derivatives relevant in fields ranging from medicinal chemistry to materials science. google.comgla.ac.uk Naturally occurring phenazines are produced by various bacteria and are known for their diverse biological activities. durham.ac.uk

The research significance of phenazine chemistry lies in the tunability of the core structure. The introduction of various substituents onto the phenazine rings allows for the fine-tuning of its electronic, optical, and biological properties. This has led to the development of a vast library of phenazine derivatives with applications as dyes, antibiotics, and electronic materials. google.comgla.ac.uk

Overview of Dichlorophenazine Derivatives and Their Research Trajectories

Among the halogenated phenazines, dichlorophenazine derivatives have garnered considerable attention due to the influence of the chlorine substituents on the molecule's reactivity and physical properties. The positions of the chlorine atoms on the phenazine core are crucial in determining the derivative's characteristics. For instance, 2,7-dichlorophenazine exhibits different properties and reactivity compared to its isomers like 1,6-dichlorophenazine (B14720589) or 2,3-dichlorophenazine. nih.gov

Research into dichlorophenazine derivatives has followed several key trajectories:

Intermediates in Organic Synthesis: The chlorine atoms in dichlorophenazines are reactive sites for nucleophilic substitution reactions, making them valuable precursors for the synthesis of more complex, functionalized phenazines. rsc.org For example, the chlorine atoms in this compound can be replaced by other functional groups to create novel compounds with tailored properties. rsc.org

Materials Science: The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the phenazine system, making dichlorophenazine derivatives attractive for applications in materials science. They have been investigated for use in organic electronics, such as in the development of electrochromic materials. The substitution of the chloro groups in this compound with other moieties, like o-tolyl groups via Suzuki coupling, allows for the creation of materials with specific redox and absorption characteristics. researchgate.net

Biological Activity: While not as extensively studied for their biological roles as some other phenazine derivatives, dichlorophenazines have been explored for their potential antimicrobial and other biological activities. The presence of halogens can enhance the lipophilicity and membrane permeability of molecules, which can influence their biological effects.

Historical Development of Academic Inquiry into this compound

The academic inquiry into this compound is intrinsically linked to the broader development of phenazine chemistry. Early studies on phenazines focused on their synthesis and basic characterization. The Wohl-Aue reaction, a classical method for phenazine synthesis, provided a foundational route to these compounds. nih.gov

Specific research on this compound gained momentum as synthetic methodologies advanced. Key developments include:

Early Synthesis and Characterization: Initial syntheses of this compound were often achieved through multi-step processes. One documented method involves the Ullmann type aryl amination of 2-iodo-5-chloronitrobenzene and 2-nitro-5-chloroaniline, followed by reduction and oxidation steps. researchgate.net Another approach involves the treatment of sodium phenazine-2,7-disulfonate with thionyl chloride.

Exploration of Reactivity and Applications: Following the establishment of reliable synthetic methods, research shifted towards exploring the reactivity of this compound and its application as a building block. Studies have investigated its use in the synthesis of 2,7-diarylsulphonylphenazines, confirming that the substitution reaction occurs at the chlorine positions. rsc.org Its utility in creating novel materials for electrochromic devices has also been a significant area of investigation. researchgate.net

Research Findings on this compound

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Ullmann Aryl Amination | 2-iodo-5-chloronitrobenzene, 2-nitro-5-chloroaniline | Multi-step process involving amination, reduction, and oxidation. | researchgate.net |

| From Disulfonate | Sodium phenazine-2,7-disulfonate, Thionyl chloride | Conversion of sulfonate groups to chlorides. | |

| Palladium-Catalyzed Aryl Ligation | Substituted bromoanilines | Double Buchwald-Hartwig cyclization; reported yield of 85%. | durham.ac.ukresearchgate.netgoogle.com |

| Wohl-Aue Reaction | Nitroarenes and anilines | Base-promoted condensation; a classic and modular approach. | nih.gov |

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C12H6Cl2N2 | scispace.com |

| Molecular Weight | 249.09 g/mol | scispace.com |

| Appearance | Pale yellow needles | |

| Reactivity | The chlorine atoms are susceptible to nucleophilic substitution. Can undergo oxidation to form N-oxides. | rsc.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichlorophenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAQHIWGPITNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293124 | |

| Record name | 2,7-Dichlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3372-79-0 | |

| Record name | NSC87327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dichlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regiospecific Synthesis Strategies for 2,7-Dichlorophenazine

The precise placement of chlorine atoms at the 2 and 7 positions of the phenazine (B1670421) core is crucial for its subsequent applications. Several synthetic strategies have been developed to achieve this regiospecificity.

Wohl-Aue Reaction Modifications and Optimization Studies

The Wohl-Aue reaction, a classic method for phenazine synthesis, involves the condensation of an aniline (B41778) with a nitroarene in the presence of a base. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of 4-chloroaniline (B138754) with 1-chloro-4-nitrobenzene. However, the traditional Wohl-Aue reaction often suffers from low yields and the formation of side products. nih.govthieme-connect.de

Optimization studies have focused on modifying reaction conditions to improve yields and purity. Despite these efforts, the reaction can be low-yielding, with one study reporting an average yield of 9% for the condensation of 4-methyl-2-nitroanisole (B94649) with various anilines. nih.gov The reaction is also known to produce unproductive side reactions. nih.gov Nevertheless, this method has been utilized to produce gram quantities of related halogenated phenazines. nih.gov

A notable modification involves the base-promoted condensation between a nitroarene and an aniline, which can be scaled to produce significant quantities of 1-methoxyphenazines, precursors to halogenated phenazines. nih.gov However, this approach can still result in low yields, with some examples as low as 2-22%. nih.gov

Palladium-Catalyzed Aryl Ligation Approaches and Yield Optimization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex aromatic compounds, including phenazines. A key strategy involves the double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in-situ oxidation to form the phenazine ring. clockss.org This method offers a high degree of regiochemical control. clockss.org

For the synthesis of this compound, a two-stage process involving a palladium-catalyzed homocoupling of 2-bromo-4-chloroaniline (B1265534) has been optimized to achieve an impressive 85% yield. researchgate.net This optimization involved the dropwise addition of the aniline to a solution of potassium tert-butoxide in DMF at -60°C, followed by the addition of the nitroarene. researchgate.net

The choice of phosphine (B1218219) ligand is critical in these reactions, with no single ligand being optimal for all substrates. nih.gov Ligands such as BINAP have been successfully employed, avoiding the use of more hazardous reagents like tri-t-butyl phosphine. clockss.orgnih.gov The optimization of reaction conditions, including the catalyst system and temperature, has been shown to significantly improve yields. researchgate.netacs.org For instance, using a Pd black catalyst with K2CO3 in methanol (B129727) reduced reaction time and increased the isolated yield of a related Suzuki-Miyaura reaction to 88%. acs.org

| Reactants | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 2-bromo-4-chloroaniline | Pd(OAc)₂, BINAP, SPhos, or XPhos | 85 | researchgate.net |

| Substituted bromoanilines | Pd₂(dba)₃/DPPF/Cs₂CO₃/toluene | Good | researchgate.net |

| 2-chloroaniline | Buchwald C-N Ligand Kit | 64 | nih.gov |

Ullmann-Type Aryl Amination in Phenazine Scaffold Construction

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl amines, ethers, and thioethers. wikipedia.orgorganic-chemistry.org In the context of phenazine synthesis, it typically involves the coupling of an aryl halide with an amine. wikipedia.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern methods have improved with the use of soluble copper catalysts. wikipedia.org

A specific application involves the Jourdan-Ullmann coupling between an aniline and 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure with sodium borohydride (B1222165) to form phenazine-1-carboxylic acids. rroij.comrroij.com This copper-promoted C-N coupling reaction typically requires 16 to 18 hours to complete. rroij.com The yields for the Jourdan-Ullmann coupling step can range from 29% to 99%, with an average of 60%. rroij.com

The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the coupling of an aniline with an aryl halide. wikipedia.org This reaction is an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Jourdan-Ullmann Coupling | Aniline and 2-bromo-3-nitrobenzoic acid | Copper | Followed by reductive ring closure. Yields range from 29-99%. | rroij.comrroij.com |

| Goldberg Reaction | Aniline and aryl halide | Copper(I) iodide and phenanthroline | Alternative to Buchwald-Hartwig amination. | wikipedia.org |

Synthesis via Sodium Phenazine Disulfonate and Halogenating Agents

A direct and efficient method for the synthesis of this compound involves the treatment of sodium phenazine-2,7-disulfonate with a halogenating agent. Thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) has been successfully used for this transformation, yielding pale yellow needles of this compound with a purity of 67%. The position of the chlorine substituents is confirmed by reduction reactions that yield p-chloroaniline.

Oxidative Condensation Reactions of Precursor Diaminobenzenes

The oxidative condensation of o-phenylenediamines is a versatile method for constructing the phenazine core. osti.govacs.org Specifically, the synthesis of 7,8-dihalo-2,3-diaminophenazines can be achieved through the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes in aqueous conditions. researchgate.netosti.gov

A key challenge in this method is the formation of undesired hydroxylation byproducts. researchgate.netosti.gov However, the addition of a stoichiometric amount of acetone (B3395972) during the oxidation step has been shown to completely suppress this side reaction, leading to the selective formation of the desired diaminophenazine derivatives in good to excellent yields. researchgate.netosti.gov This strategy allows for the synthesis of various halogenated phenazines by starting with the appropriately substituted diaminobenzene.

Electrochemical Reduction Methodologies for Selective Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of substituted phenazines. An efficient synthesis of 1-chlorophenazines has been established based on the selective cathodic reduction of 3,3,6,6-tetrachloro-1,2-cyclohexanedione. researchgate.net This method utilizes an inexpensive and readily available starting material. researchgate.net

More broadly, electro-oxidative synthesis has been presented as a general protocol for obtaining phenazines under mild reaction conditions. acs.org This can involve the electro-dimerization of o-phenylenediamines using aerial oxygen as the oxidant and inexpensive electrolytes and electrodes. acs.org Furthermore, regioselective C(sp²)–H sulfenylation and selenylation of substituted benzo[a]phenazin-5-ols have been achieved through both visible-light irradiation and electrosynthesis, highlighting the versatility of electrochemical approaches in modifying the phenazine scaffold. rsc.org

Derivatization and Functionalization Strategies

The phenazine scaffold, particularly this compound, serves as a versatile platform for chemical synthesis. Its reactivity can be finely tuned through various derivatization and functionalization strategies, enabling the creation of a wide array of novel molecules with specific properties. The inherent electronic characteristics of the phenazine ring system, influenced by the two nitrogen atoms, make it more susceptible to nucleophilic attack than electrophilic attack. thieme-connect.de However, this reactivity can be modulated by the introduction of substituents and by modification of the nitrogen atoms themselves. thieme-connect.dethieme-connect.de

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenazine ring profoundly influences its reactivity. thieme-connect.de The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can either enhance or diminish the electron density of the aromatic system, thereby directing the course of subsequent chemical transformations. rsc.orgresearchgate.net

Generally, phenazines equipped with EDGs are more amenable to electrophilic substitution reactions. thieme-connect.dethieme-connect.de Conversely, the presence of EWGs facilitates nucleophilic reactions by making the phenazine core more electron-deficient. thieme-connect.dethieme-connect.de This principle is fundamental in designing synthetic routes to complex phenazine derivatives. For instance, palladium-catalyzed reactions have been successfully used to convert bromoanilines substituted with either EDGs or EWGs into the corresponding disubstituted phenazines. nih.gov Furthermore, computational studies have shown that the redox potentials of phenazine derivatives can be systematically modified by the addition of EDGs, which shift the potential to more negative values, and EWGs, which shift it to more positive values. rsc.orgresearchgate.net

Halogenation represents a critical functionalization strategy, providing synthetic handles for further modifications. Studies on phenazine analogues have demonstrated various methods for introducing halogen atoms onto the phenazine core. For example, the direct chlorination and iodination of 1-hydroxyphenazine (B607933) have been achieved using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. acs.org

Researchers have also developed methods for regioselective halogenation. A series of mixed halogenated analogues were synthesized through a process involving regioselective monohalogenation at the 4-position of 1-methoxyphenazine, followed by demethylation and a subsequent halogenation at the 2-position. acs.org Bromination of phenazine derivatives has also been reported, such as the use of N-bromosuccinimide (NBS) to synthesize 6,8-CF₃-HP. nih.gov The investigation of compounds like chlorotrihydroxydihydrophenazine has further expanded the scope of halogenation reactions on phenazine-related structures. cdnsciencepub.com These halogenated phenazines are not only valuable synthetic intermediates but also exhibit significant biological activities, particularly against bacterial biofilms. acs.orgmdpi.com

Table 1: Examples of Halogenation Reactions on Phenazine Analogues

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Hydroxyphenazine | N-Chlorosuccinimide (NCS) | 2,4-Dichloro-1-hydroxyphenazine | 47% | acs.org |

| 1-Hydroxyphenazine | N-Iodosuccinimide (NIS) | 2,4-Diiodo-1-hydroxyphenazine | 19% | acs.org |

| 1-Methoxyphenazine | N-Halosuccinimide | 4-Halo-1-methoxyphenazine | 68-76% | acs.org |

| 1-Methoxyphenazine | BBr₃ | 4-Halo-1-hydroxyphenazine | 86-97% | acs.org |

| 4-Halo-1-hydroxyphenazine | N-Halosuccinimide | 2,4-Dihalo-1-hydroxyphenazine | 34-91% | acs.org |

| 1-Methoxyphenazine | BBr₃, then NBS | 6,8-CF₃-HP | 98% (bromination step) | nih.gov |

Methoxy (B1213986) (an EDG) and nitro (an EWG) groups significantly alter the chemical and physical properties of the phenazine core. Methoxy groups tend to increase hydrophilicity and enhance solubility in polar solvents. In contrast, nitro groups are strongly electron-withdrawing, which increases the oxidative stability of the phenazine ring and reduces its aromatic reactivity compared to chloro substituents.

The electronic influence of these substituents is evident in various reactions. For example, in the synthesis of phenazine N⁵,N¹⁰-dioxides from substituted benzofuroxans, the presence of a methoxy group (electron-releasing) or a nitro group (electron-withdrawing) on the benzofuroxan (B160326) starting material dictates the resulting isomeric ratio of the phenazine products. scielo.br An electron-releasing methoxy group favors the formation of the 7-isomer, while an electron-withdrawing nitro group leads to the 8-isomer. scielo.br Derivatives such as 2-Chloro-7-Methoxyphenazine 5-Oxide and 2-Chloro-7-Nitrophenazine serve as intermediates in the synthesis of dyes and catalysts.

N-Oxidation and N,N'-Dioxide Formation in Phenazine Systems

The oxidation of the nitrogen atoms in the phenazine ring to form N-oxides and N,N'-dioxides is a pivotal transformation that significantly enhances the reactivity of the system. thieme-connect.dethieme-connect.de This process facilitates both electrophilic and nucleophilic substitution reactions, particularly at the C1, C2, C8, and C9 positions. thieme-connect.de

Phenazine-5,10-dioxide (PDO) can be prepared by the oxidation of the parent phenazine using reagents like hydrogen peroxide. thaiscience.info This modification is not merely a synthetic curiosity; phenazine di-N-oxides are a class of compounds investigated for their potential as antitumor agents, attributed to their ability to selectively target hypoxic cells found in solid tumors. mdpi.com The synthesis of 2,7-phenazinediol-5,10-dioxide, an isomer of the natural product iodinin, was achieved from this compound via its N,N'-dioxide. researchgate.net Furthermore, the oxidation of other dichlorophenazine isomers, such as 2,3- and 2,8-dichlorophenazine, with hydrogen peroxide in glacial acetic acid has been shown to yield their corresponding di-N-oxides. researchgate.net

Table 2: Synthesis of Phenazine N-Oxides and N,N'-Dioxides

| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| Phenazine | H₂O₂ | Phenazine-5,10-dioxide (PDO) | thaiscience.info |

| 2,3-Dichlorophenazine | H₂O₂ in acetic acid | 2,3-Dichlorophenazine-5,10-dioxide | researchgate.net |

| 2,8-Dichlorophenazine | H₂O₂ in acetic acid | 2,8-Dichlorophenazine-5,10-dioxide | researchgate.net |

| This compound | Not specified | This compound-5,10-dioxide | researchgate.net |

| Chlorotrihydroxydihydrophenazine | Sodium perborate (B1237305) or H₂O₂ in acetic acid | Chloro-trihydroxyphenazine-5,10-dioxide | cdnsciencepub.com |

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atoms of this compound can be replaced through nucleophilic substitution reactions, providing a route to a variety of disubstituted phenazines. While the chlorine atoms in the neutral this compound are not exceptionally reactive, their lability can be significantly increased. researchgate.net

A key strategy to activate the C-Cl bonds towards nucleophilic attack is the N-oxidation of the phenazine core. It has been demonstrated that the conversion of this compound to its N,N'-dioxide renders the chlorine atoms labile to displacement by aqueous alcoholic alkali, leading to the formation of 2,7-phenazinediol-5,10-dioxide. researchgate.net In the case of the mono-N-oxide, this compound-5-oxide, only one chlorine atom, presumably the one para to the N-oxide group, becomes labile. researchgate.net

Another example of nucleophilic substitution involves the reaction of this compound with arylsulfinic acids. Heating this compound with benzenesulphinic acid results in the formation of 2,7-diphenylsulphonylphenazine, where both chlorine atoms are substituted by phenylsulfonyl groups. rsc.org This reaction proceeds via the replacement of the chlorine atoms, not the hydrogen atoms. rsc.org Interestingly, the reaction of this compound 5-oxide with 2,5-dichlorobenzenesulphinic acid yielded both this compound (a reduction product) and 2,7-di-(2,5-dichlorophenylsulphonyl)phenazine. rsc.org

Reduction and Oxidation Reactions of the Phenazine Core

The phenazine core is redox-active and can undergo both reduction and oxidation reactions. This compound can be reduced to its dihydro- form or other reduced derivatives using agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized, for instance, to form a phenazine dioxide.

The electrochemical properties of phenazines have been extensively studied. Phenazine antibiotics can act as electron shuttles, and their reduction potentials determine their reactivity with oxidants like ferric (hydr)oxides and molecular oxygen. nih.gov The reduction of phenazine N-oxides and N,N'-dioxides is a particularly important reaction, as it can regenerate the parent phenazine heterocycle. For example, phenazine 5,10-dioxides are readily reduced to phenazines by treatment with zinc and alkali. electronicsandbooks.com More recently, electro-oxidative methods have been developed for the synthesis of phenazines, which include the direct oxidation of dihydrophenazines to the corresponding phenazines. acs.orgnih.gov These redox reactions are fundamental not only to the synthesis and transformation of phenazines but also to their roles in biological systems and materials science applications. nih.govacs.org

Mechanistic Understanding of Synthetic Pathways

Reaction Mechanism Elucidation via Intermediate Analysis

Understanding the reaction mechanisms for the synthesis of this compound is critical for optimizing reaction conditions and improving yields. One well-documented pathway involves a two-step process starting from substituted anilines and nitrophenyls. durham.ac.uk In the synthesis of this compound, 4-chloroaniline is treated with a nitrophenyl compound also bearing a chlorine atom. durham.ac.ukresearchgate.net The reaction proceeds through the initial formation of σH-adducts, which are subsequently quenched with acetic acid to form a key 2-nitroso-N-arylaniline intermediate. durham.ac.uk This nitroso compound can be isolated before the final ring closure step. durham.ac.uk The cyclization of this intermediate, promoted by agents like N,O-bis(trimethylsilyl)acetamide (BSA), leads to the formation of the phenazine ring system. durham.ac.uk

Another synthetic approach that provides mechanistic insight is the copper-promoted Jourdan-Ullmann reaction between an appropriately functionalized aniline and 2-bromo-3-nitrobenzoic acid. rroij.com This is followed by a reductive ring closure using sodium borohydride to form the phenazine-1-carboxylic acid scaffold. rroij.com The key intermediate in this pathway is the 2-((aryl)amino)-3-nitrobenzoic acid derivative. rroij.com

Mechanistic studies on related dihalophenazines suggest a pathway involving the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes. osti.gov This process may proceed through the formation of a 5,6-dihalo-2,2-dimethyl-2H-benzo[d]imidazole intermediate, which has an o-benzoquinone diimine character. osti.gov This reactive intermediate can then undergo nucleophilic attack by another o-phenylenediamine (B120857) molecule, followed by tautomerization, to yield the final phenazine structure. osti.gov The formation of phenazines via the dimerization of radicals, such as thioaminyl radicals, through o-C-N coupling has also been proposed as a possible mechanistic route under certain oxidative conditions. psu.edu

| Synthetic Route | Key Intermediate(s) | Description |

|---|---|---|

| Two-Step from Aniline/Nitroarene | σH-adducts, 2-Nitroso-N-arylanilines | Aniline is added to a nitroarene under basic conditions, forming a nitroso intermediate which then cyclizes. durham.ac.uk |

| Jourdan-Ullmann / Reductive Cyclization | 2-((Aryl)amino)-3-nitrobenzoic acid | A copper-catalyzed coupling is followed by a reduction that induces ring closure to form the phenazine core. rroij.com |

| Oxidative Condensation | 5,6-Dihalo-2H-benzo[d]imidazole | Oxidative condensation of diaminobenzenes proceeds via a reactive imidazole (B134444) intermediate that dimerizes. osti.gov |

Role of Catalysts and Reaction Conditions on Regioselectivity and Yield

In modern synthetic strategies, palladium-catalyzed cross-coupling reactions are indispensable for the regioselective construction of phenazine derivatives. nih.gov For instance, the Buchwald-Hartwig amination allows for the regioselective synthesis of complex phenazines by coupling specific anilines and bromo-nitrobenzenes. acs.org The choice of catalyst and ligand is paramount; a system comprising palladium(II) acetate (B1210297) and the phosphine ligand RuPhos, with cesium carbonate as the base, has been used effectively at 90°C to control the regiochemical outcome of the coupling. acs.org The success of these reactions hinges on the efficient in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org The proper combination of the palladium salt, ligand, base, and solvent is crucial to maximize the generation of the active catalyst while avoiding side reactions like ligand oxidation or reactant dimerization. rsc.org

Copper catalysts also play a significant role in the regioselective synthesis of phenazine scaffolds. A copper-catalyzed reaction of benzoxadiazoles with diaryliodonium salts has been developed to produce phenazine N-oxides with high regioselectivity. acs.org This demonstrates that the choice of metal catalyst can open entirely different mechanistic pathways to achieve the desired phenazine structure.

| Target | Catalyst/Reagents | Key Conditions | Outcome |

|---|---|---|---|

| This compound | tBuOK (base), BSA (cyclization agent) | -60°C for initial coupling; 70°C for cyclization | High yield (85%) durham.ac.ukresearchgate.net |

| Alkoxy-Substituted Phenazines | Pd(OAc)₂, RuPhos (ligand), Cs₂CO₃ (base) | 90°C in toluene | High regioselectivity in Buchwald-Hartwig coupling acs.org |

| Phenazine N-Oxides | Cu-catalyst | Reaction with benzoxadiazoles and diaryliodonium salts | Regioselective synthesis of N-oxides acs.org |

Structure Activity Relationship Sar and Structural Elucidation in Research

Positional Isomerism and Its Impact on Electronic Properties

The specific placement of the two chlorine atoms on the phenazine (B1670421) skeleton in 2,7-Dichlorophenazine is a critical determinant of its electronic nature. The electronic properties and positions of functional groups are what differentiate the chemical and physical characteristics among phenazine derivatives. nih.gov

A comparison between this compound and its positional isomer, 2,6-Dichlorophenazine, highlights the significance of the substituent pattern. The 2,7-substitution results in a para-dichloro configuration, which effectively stabilizes the aromatic system through a combination of resonance and inductive effects. In contrast, the meta-configuration found in 2,6-Dichlorophenazine can introduce steric hindrance and result in reduced molecular symmetry. In some nucleophilic substitution reactions, 2,6-Dichlorophenazine is formed as a byproduct, indicating different reactivity pathways influenced by isomerism. thieme-connect.com

Other analogues further illustrate these electronic effects. For instance, in this compound 5-oxide, the chlorine atom at the 7-position is reported to be reactive, while the one at the 2-position is unreactive, demonstrating how the N-oxide group alters the electronic landscape of the molecule and the lability of the halogens. rsc.orgresearchgate.net This contrasts with 2-chlorophenazine, where the single chlorine atom increases the reactivity of the unsubstituted positions, making them susceptible to further functionalization.

Influence of Chlorine Substitution on Molecular Architecture and Reactivity

The chlorine substituents also govern the compound's reactivity. This compound undergoes several types of chemical reactions, including oxidation to form phenazine-1,6-dioxide, reduction back to phenazine, and nucleophilic substitution where the chlorine atoms are replaced by other functional groups. For example, the reaction of this compound with benzenesulphinic acid results in the formation of 2,7-diphenylsulphonylphenazine, demonstrating the replacement of the chloro-substituents. rsc.org This reactivity is a key aspect of its utility as an intermediate in the synthesis of other functionalized phenazines.

Table 1: Synthesis Yields of Dichlorophenazine Isomers

| Compound | Synthesis Method | Yield | Reference |

|---|---|---|---|

| This compound | Two-stage process from 4-chloroaniline (B138754) and 4-chloronitroarene | 85% | researchgate.net |

| 2,6-Dichlorophenazine | Byproduct of nucleophilic substitution | 28% | thieme-connect.com |

Rational Design Principles for Phenazine Derivatives

The rational design of phenazine derivatives is a key strategy for developing new functional materials. researchgate.net By systematically modifying the phenazine core with different substituents, researchers can tune the molecule's properties for specific applications, such as optical sensors and electrochemical fields. researchgate.net The core principle involves understanding how different functional groups influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions can alter redox potentials, a critical parameter for materials used in batteries. dntb.gov.ua The design principles often leverage computational studies to predict molecular properties before synthesis. mdpi.com In the context of this compound, the two chlorine atoms serve as foundational substituents that can be replaced to create a library of new derivatives with tailored electronic and photophysical properties. rsc.org This makes it a valuable scaffold in the development of advanced materials.

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility and dynamic behavior of molecules. mdpi.comdovepress.com These methods simulate the temporal evolution of a molecule's structure, providing insights into its accessible conformations and their relative energies. mdpi.comdovepress.com For rigid heterocyclic systems like the phenazine core, these studies can elucidate the movement of substituents and their influence on intermolecular interactions. nih.gov

While specific MD simulation studies for this compound are not prevalent in the surveyed literature, the methodology is widely applied to complex organic molecules. dntb.gov.uanih.gov A computational analysis would typically involve Density Functional Theory (DFT) calculations to determine the molecule's low-energy conformation and electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential map. mdpi.com MD simulations could then reveal how the molecule interacts with its environment, such as solvent molecules or biological targets, over time. For a related compound, dipyrido[2,3-a:3',2'-c]-6,7-dichlorophenazine, DFT calculations have been used to predict its vibrational spectra. grafiati.com Such computational approaches are essential for understanding the structure-property relationships that are not apparent from static molecular models. mdpi.com

Table 2: Representative Computational Parameters for Aromatic Heterocycles

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Predicts electronic transitions and chemical reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electrophilic/nucleophilic sites. | Predicts sites for intermolecular interactions. | mdpi.com |

| Dihedral Angles | The angle between planes through two sets of three atoms, indicating molecular planarity. | Defines the 3D conformation of the molecule. | nih.gov |

| Intermolecular Interaction Energies | Quantifies the strength of non-covalent bonds (e.g., hydrogen bonds, π-π stacking). | Explains crystal packing and stability of molecular assemblies. | researchgate.net |

Stereochemical Considerations in Phenazine Synthesis and Activity

Stereochemistry plays a vital role in the synthesis and function of many phenazine derivatives, even though this compound itself is an achiral molecule. The synthesis of phenazines can be designed to create chiral molecules, which is crucial when they are intended for biological applications where specific stereoisomers often exhibit markedly different activities. researchgate.netnih.gov

For example, researchers have synthesized planar chiral phenazinophanes by reacting 1,6-dihydroxyphenazine with chiral bis-electrophiles. rsc.org The use of a chiral auxiliary, (R,R)-(-)-1,2-bis(3-iodopropoxy)cyclohexane, allowed for the creation of C2-symmetric phenazine derivatives. rsc.orgnih.gov Similarly, the synthesis of axial chiral bisbenzophenazines has been reported, which exhibit unique solid-state properties. acs.org These examples underscore the importance of controlling stereochemistry in phenazine chemistry to generate compounds with specific three-dimensional structures and functionalities. researchgate.nettandfonline.com The principles of stereoselective synthesis are therefore a key consideration in the broader field of phenazine chemistry. nih.gov

Mechanistic Investigations of Biological and Chemical Interactions in Vitro

Elucidation of Molecular Mechanisms in Cellular Systems (Non-Clinical)

In non-clinical cellular systems, 2,7-Dichlorophenazine demonstrates several mechanisms of action that contribute to its biological activities. These include direct interaction with DNA, production of damaging reactive oxygen species, and interference with essential enzyme functions.

This compound, like other phenazine (B1670421) compounds, is capable of intercalating into DNA. This process involves the insertion of its planar heterocyclic ring system between the base pairs of the DNA double helix. irb.hrlibretexts.org This interaction leads to structural distortions of the DNA molecule, which can disrupt critical cellular processes such as DNA replication and transcription. irb.hr The interference with these fundamental processes can inhibit cell proliferation and lead to cell death. irb.hr The ability of small molecules to bind to specific DNA sequences is a key area of research in the development of new therapeutic agents. nih.gov

The structural changes induced by intercalation can affect the function of DNA-associated proteins, including polymerases and transcription factors. irb.hr This disruption of protein-DNA interactions is a significant consequence of intercalation and a primary mode of action for many DNA-intercalating compounds. irb.hr

A significant aspect of this compound's biological activity is its capacity to generate reactive oxygen species (ROS). Phenazine compounds are known to participate in redox cycling, which can lead to the production of superoxide (B77818) radicals and other ROS. researchgate.net These highly reactive molecules can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids. mdpi.com

The generation of ROS is a key mechanism contributing to the cytotoxic effects observed in in vitro studies. Oxidative stress induced by the accumulation of ROS can trigger cellular signaling pathways that lead to apoptosis, or programmed cell death. mdpi.com The measurement of ROS is often carried out using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. mdpi.comnih.govnih.gov

| Cellular Effect | Underlying Mechanism | Consequence |

| Cytotoxicity | Induction of oxidative stress through redox cycling | Damage to cellular macromolecules, apoptosis |

| Antimicrobial Activity | Oxidative damage to microbial cells | Inhibition of microbial growth |

| Anticancer Activity | Apoptosis induction in cancer cells via oxidative stress | Inhibition of tumor cell proliferation |

This table summarizes the biological outcomes linked to the generation of Reactive Oxygen Species (ROS) by this compound based on in vitro findings.

Phenazine derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for resolving topological problems in DNA during replication, transcription, and other cellular processes. researchgate.netmdpi.com Topoisomerase inhibitors can act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. mdpi.comnih.gov

While direct evidence for this compound specifically inhibiting topoisomerases is part of the broader understanding of phenazine compounds, some derivatives have been shown to act as dual inhibitors of both topoisomerase I and II. irb.hrresearchgate.net The inhibition of these enzymes disrupts DNA metabolism and can trigger cell death, which is a mechanism exploited by several anticancer drugs. irb.hrnih.gov

The biological effects of this compound are mediated through its interaction with various molecular targets and the subsequent modulation of intracellular signaling pathways. In vitro studies have begun to map these interactions to understand the compound's broader cellular impact.

The induction of ROS by this compound can activate stress-responsive signaling pathways. mdpi.com For instance, excessive ROS can trigger pathways leading to apoptosis. mdpi.com In some cellular models, phenazine-related compounds have been shown to influence inflammatory signaling pathways. For example, certain quinoxaline (B1680401) derivatives, which share a heterocyclic structure with phenazines, have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating pathways such as the ERK 1/2 and JNK/c-Jun cascades. researchgate.net Identifying the specific signaling pathways affected by this compound is an ongoing area of research crucial for understanding its full biological potential. nih.gov

| Affected Pathway | Observed Effect in Related Compounds | Potential Implication for this compound |

| Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) | Activation by oxidative stress | Induction of apoptosis |

| Extracellular signal-regulated kinase (ERK) | Inhibition by some heterocyclic compounds | Modulation of cell proliferation and survival |

| Phosphoinositide 3-kinase (PI3K)/Akt | Activation by some anti-inflammatory agents | Promotion of cell survival (context-dependent) |

This table outlines key signaling pathways that are known to be modulated by related compounds and may be relevant to the in vitro activity of this compound.

Photophysical Mechanisms and Photosensitization Research

The photophysical properties of phenazine derivatives like this compound are of interest for their potential applications in photodynamic therapy and as fluorescent probes.

Upon absorption of light, photosensitizing compounds like phenazines transition to an excited singlet state. researchgate.net This excited state is short-lived and can return to the ground state via fluorescence or undergo intersystem crossing to a more stable, long-lived triplet state. researchgate.net It is this triplet state that is primarily responsible for the subsequent photochemical reactions.

The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). researchgate.net Singlet oxygen is a potent oxidizing agent that can react with and damage biological molecules, leading to cell death. researchgate.net This process of photosensitization is the basis for photodynamic therapy, a treatment modality for cancer and other diseases. researchgate.net The efficiency of these processes depends on the photophysical properties of the specific phenazine derivative. scispace.com

Singlet Oxygen Generation and Type I/II Photoreactions

Phenazines are a class of redox-active heterocyclic compounds known for their ability to act as photosensitizers. Upon absorption of light, a photosensitizer is promoted to an excited singlet state, from which it can transition to a longer-lived excited triplet state. This triplet state is the key intermediate for subsequent photoreactions, which are generally classified into two main pathways: Type I and Type II.

Type I Reactions: In this pathway, the excited triplet state of the photosensitizer interacts directly with a substrate molecule, often through hydrogen atom or electron transfer, to produce radical ions. These radicals can then react with molecular oxygen (O₂) to generate various reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). Halogenated phenazine derivatives, in particular, have been noted for their ability to produce ROS, a mechanism linked to their antibacterial effects. mdpi.com

Type II Reactions: This pathway involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This process results in the formation of the highly reactive, electronically excited singlet state of oxygen (¹O₂). nsf.gov Singlet oxygen is a powerful oxidant capable of reacting with a wide range of biological molecules. The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂. nist.gov

For the parent compound, phenazine, photoreduction in the presence of a reducing agent leads to the formation of dihydrophenazine. oup.comnih.gov Studies suggest that this photoreduction likely proceeds from a higher excited triplet state, T(n-π), rather than the lowest-lying T(π-π) state. oup.com While specific singlet oxygen quantum yields for this compound are not extensively documented in peer-reviewed literature, the established photochemical behavior of the phenazine core and its halogenated derivatives suggests its capability to engage in both Type I and Type II photoreactions. mdpi.comscispace.com

Excited State Dynamics and Decay Pathways

The photophysical processes that govern the behavior of this compound begin with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). From this state, several decay pathways are possible:

Fluorescence: Radiative decay from S₁ back to the ground state (S₀), emitting a photon.

Internal Conversion & Vibrational Relaxation: Non-radiative decay to a lower electronic or vibrational state.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the excited triplet state (T₁). The efficiency of ISC is critical for photosensitization, as the long lifetime of the triplet state allows for bimolecular reactions (Type I/II) to occur. nsf.gov

Phosphorescence: Radiative decay from the T₁ state back to the ground state (S₀). This is typically weaker and occurs at longer wavelengths than fluorescence.

The specific dynamics, including the lifetimes and quantum yields of these states, are highly dependent on the molecular structure and the solvent environment. For instance, halogenation can influence these properties through the "heavy-atom effect," which can enhance the rate of intersystem crossing and thus populate the reactive triplet state more efficiently. rsc.org While detailed photophysical parameters for this compound are not available in the surveyed literature, studies on other halogenated phenazines provide insight into the expected properties. For example, some dihalogenated diaminophazines exhibit significant luminescence, with fluorescence quantum yields reaching up to 80% in ethanol (B145695) for rigid structures. osti.gov

The table below shows representative photophysical data for a related halogenated phenazine derivative to illustrate the type of parameters used to characterize excited states.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| 7,8-Dichloro-2,3-diaminophenazine | 455 | 610 | 0.14 | Ethanol | osti.gov |

Electrochemical Redox Mechanisms

Electron Transfer Processes and Redox Potentials

The electrochemical behavior of this compound is characterized by its ability to undergo redox reactions, a property central to the function of all phenazines. These processes are typically studied using cyclic voltammetry (CV), which probes the oxidation and reduction potentials of a molecule. semanticscholar.orgpalmsens.com For phenazines in aqueous solutions, the redox mechanism often involves a two-electron, two-proton (2e⁻/2H⁺) transfer. semanticscholar.orgresearchgate.net

The redox potential is highly sensitive to the nature and position of substituents on the phenazine core. Electron-withdrawing groups, such as chlorine atoms, generally make the molecule easier to reduce, resulting in a more positive reduction potential compared to the unsubstituted parent phenazine. researchgate.netaip.org This is because the electron-withdrawing substituents stabilize the resulting radical anion.

The table below presents redox potential data for phenazine and related halogenated compounds to illustrate the impact of substitution. Note that experimental conditions, such as the solvent and reference electrode, significantly affect the measured values.

| Compound | Redox Process | Potential (V) | Conditions | Reference |

|---|---|---|---|---|

| Phenazine | E(1/2) Reduction | -0.70 | vs SCE in DMF | rsc.org |

| 2-Chlorophenazine | E(1/2) Reduction | -0.61 | vs SCE in DMF | rsc.org |

| 2-Bromophenazine (B1594461) | E(1/2) Reduction | -0.60 | vs SCE in DMF | rsc.org |

| 2,7-Dihydroxyphenazine | E(1/2) Reduction | -0.45 | vs SHE at pH 7 | osti.gov |

Decomposition Pathways Under Electrochemical Conditions

The stability of a molecule under electrochemical conditions is critical for applications such as redox flow batteries or electrocatalysis. While some phenazine derivatives exhibit stable, reversible redox cycling, others can undergo decomposition, leading to a loss of electrochemical activity.

The stability of the carbon-halogen bond in the radical anion formed upon reduction is a key factor. Studies on various halogenated phenazines and related heterocycles in dimethylformamide (DMF) have shown that the tendency to fragment depends on the specific halogen. For example, the radical anions of 2-chloro- and 2-bromophenazine are stable on the timescale of cyclic voltammetry, showing no tendency to lose a halide ion. rsc.org In contrast, 2-iodophenazine's radical anion is unstable and fragments, releasing an iodide ion. rsc.org This suggests that the carbon-chlorine bonds in this compound are relatively stable upon the initial one-electron reduction under these conditions.

However, under conditions of extended electrochemical cycling, other decomposition pathways can become significant. A study on a series of dihydroxyphenazine (DHP) isomers investigated their stability for use in aqueous flow batteries. It was discovered that the 2,7-DHP isomer was particularly unstable. osti.gov The decomposition was found to result from an irreversible hydrogen rearrangement, or tautomerization, which converted the electrochemically active molecule into a redox-inactive species. osti.gov This finding highlights a potential instability mechanism for 2,7-disubstituted phenazines, including this compound, particularly under aqueous and prolonged cycling conditions.

Applications in Advanced Materials Science and Optoelectronics Research

Electrochromic Devices and Media Development

Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied electrical voltage. This technology is promising for applications like smart windows, displays, and mirrors.

A review of current scientific literature reveals a lack of specific studies on the design, fabrication, and performance of electrochromic systems based on 2,7-Dichlorophenazine. While phenazine (B1670421) derivatives have been explored in a general sense for their redox properties, dedicated research into the application of this specific dichlorinated compound in electrochromic devices has not been found. Consequently, there is no available data on the performance metrics, such as switching speed, coloration efficiency, or cyclic stability, of electrochromic devices incorporating this compound.

The redox (reduction-oxidation) behavior of a material is fundamental to its function in an electrochromic device, as it governs the color-changing mechanism. Despite the known redox activity of the phenazine core, specific experimental data on the redox potentials and electrochemical behavior of this compound within the context of electrochromic applications is not present in the available literature. Studies detailing the specific electrochemical properties, such as the stability of its radical ions and its behavior during repeated redox cycling, which are crucial for assessing its suitability for electrochromic devices, have not been identified.

Organic Semiconductor and Device Research

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the active components in a variety of electronic devices.

Research into the specific application of this compound as an organic semiconductor is not documented in the current body of scientific literature. While the broader class of phenazine compounds has been investigated for their electron-transporting properties, there are no specific reports detailing the synthesis, characterization, or integration of this compound into organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Therefore, key semiconductor parameters like charge carrier mobility, on/off ratio, and device stability for this compound remain undetermined.

Photosensors and Electroluminescent Devices

Photosensors are devices that detect light and convert it into an electrical signal, while electroluminescent devices produce light in response to an electric current.

There is no available research that specifically investigates the use of this compound in the development of photosensors or electroluminescent devices. The photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, which are essential for these applications, have not been reported in the context of device fabrication and performance.

Dye-Sensitized Solar Cells and Photocatalysis

Dye-sensitized solar cells (DSSCs) are a type of low-cost solar cell, and photocatalysis utilizes light to accelerate a chemical reaction.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while host-guest chemistry involves the binding of a "guest" molecule to a "host" molecule.

While the phenazine scaffold can participate in supramolecular assemblies and host-guest interactions, there is no specific research detailing the involvement of this compound in such systems. Studies on the formation of specific host-guest complexes with this compound, or its use as a building block in the self-assembly of larger supramolecular structures, are not found in the current literature.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation, or an approximation of it, to provide insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. irjweb.com This approach is instrumental in predicting a wide range of molecular properties, including electronic structure and reactivity. growingscience.com For a molecule like this compound, DFT calculations would provide a foundational understanding of its chemical behavior.

DFT is a valuable tool for predicting the redox potentials of molecules. scielo.org.za The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy corresponds to its ability to accept an electron (reduction potential). scielo.org.zaresearchgate.net The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com For this compound, these calculations would be essential in assessing its potential applications in areas like organic electronics.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Parameter | Description | Significance for this compound (Hypothetical) |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability; a higher value suggests easier oxidation. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability; a lower value suggests easier reduction. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | A negative value indicates the stability of the compound. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a greater capacity to act as an electrophile. |

This table presents the conceptual significance of various DFT-derived parameters. Specific calculated values for this compound are not available in the reviewed literature.

Tautomerization, the migration of a proton between two or more locations within a molecule, can significantly impact a compound's properties and reactivity. DFT calculations are employed to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. chemmethod.comresearchgate.net For this compound, which possesses nitrogen atoms, potential tautomeric forms could exist, and DFT would be the method of choice to analyze the thermodynamics and kinetics of these transformations. The inclusion of solvent effects in these calculations, often through a Polarizable Continuum Model (PCM), can provide a more accurate picture of tautomeric equilibria in solution. chemmethod.com

DFT can effectively model how the introduction of different substituent groups affects the stability and reactivity of a molecule. By systematically replacing the chlorine atoms on the phenazine core with other functional groups, researchers could theoretically predict changes in the electronic properties, such as the HOMO-LUMO gap and redox potentials. This in silico screening can guide synthetic efforts toward molecules with desired characteristics.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly useful for predicting spectroscopic parameters. For this compound, ab initio calculations could be used to simulate various types of spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), which would be invaluable for its experimental characterization. rsc.orgresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com

For this compound, molecular docking studies would be instrumental in exploring its potential biological activity. nih.gov This would involve docking the this compound molecule into the active site of a target protein to predict its binding affinity and mode of interaction. mdpi.com Such studies are a cornerstone of modern drug discovery and could help to identify potential therapeutic applications for this compound. mdpi.com The results of docking simulations are often expressed as a docking score, which estimates the binding free energy of the ligand-receptor complex. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

A comprehensive article on the theoretical and computational chemistry of This compound based on the specified outline cannot be generated at this time. Extensive searches of available scientific literature and academic databases did not yield specific research studies focused on the detailed computational analysis of this particular compound.

The requested topics, such as ligand-protein binding characterization, DNA binding mode predictions, and detailed vibrational and electronic spectroscopy modeling, require dedicated computational studies (e.g., using Density Functional Theory [DFT] and Time-Dependent DFT [TD-DFT]) performed specifically on this compound. While the methodologies themselves are well-established in computational chemistry, published data for their application to this compound is not available.

Theoretical and Computational Chemistry Studies

Ligand-Protein Binding Characterization

Ligand-Protein Binding Characterization:This section would require molecular docking studies of 2,7-Dichlorophenazine with specific protein targets. Information would include binding affinity scores (e.g., in kcal/mol), identification of key amino acid residues involved in interactions (like hydrogen bonds or hydrophobic interactions), and the predicted binding pose of the ligand within the protein's active site.

Status: No molecular docking or ligand-protein binding studies specifically investigating this compound were found.

DNA Binding Mode Predictions:This subsection would detail computational predictions of how this compound interacts with DNA. It would describe the preferred binding mode (e.g., intercalation between base pairs, minor groove binding, or electrostatic interactions) and the calculated binding energies. Such studies often use molecular dynamics simulations to confirm the stability of the predicted DNA-ligand complex.

Status: No computational studies on the DNA binding modes of this compound are available in the searched literature.

Vibrational Spectroscopy Modeling

Interpretation of FT-Raman and IR Spectra:This part would involve a comparison between experimentally recorded Fourier-Transform Raman (FT-Raman) and Infrared (IR) spectra of this compound and spectra simulated using quantum chemical methods like DFT. The analysis would assign specific vibrational modes (e.g., C-H stretching, C=N bending, C-Cl vibrations) to the observed spectral peaks.

Status: No published experimental or simulated vibrational spectra for this compound were located.

Normal-Mode Analysis for Structural Changes:This would require a detailed computational analysis of the fundamental vibrational modes of the molecule. The analysis, often including Potential Energy Distribution (PED), would explain how atomic motions contribute to each vibration, providing insight into the molecule's structural dynamics.

Status: A normal-mode analysis specific to this compound has not been found in the available literature.

Electronic Spectra Prediction and Interpretation

This section would focus on the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum using methods like Time-Dependent Density Functional Theory (TD-DFT). The analysis would include the calculated maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*), often visualized through the contribution of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO).

Status: No TD-DFT or other computational studies predicting the electronic spectrum of this compound were identified.

Without these foundational research findings, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the request.

Advanced Analytical Methodologies in 2,7 Dichlorophenazine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2,7-Dichlorophenazine. They rely on the interaction of electromagnetic radiation with the molecule to probe its electronic, vibrational, and nuclear environments, yielding a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of this compound. The symmetrical nature of the molecule simplifies its NMR spectra, providing clear evidence for its structure.

In ¹H NMR, the molecule is expected to show three distinct signals in the aromatic region. Due to the molecule's C₂ᵥ symmetry, protons H-1 and H-8 are chemically equivalent, as are H-3 and H-6, and H-4 and H-5. The electron-withdrawing effects of the nitrogen atoms and chlorine atoms deshield these protons, shifting their resonances downfield. The signal for H-1/H-8 would appear as a doublet, coupled to H-3/H-6. The H-3/H-6 signal would be a doublet of doublets, coupled to both H-1/H-8 and H-4/H-5. The H-4/H-5 signal would also appear as a doublet, coupled to H-3/H-6.

In ¹³C NMR, six unique carbon signals are predicted. The carbons directly bonded to nitrogen (C-4a, C-5a) and chlorine (C-2, C-7) are significantly influenced by electronegativity, which affects their chemical shifts. The remaining carbons of the benzene (B151609) rings also show distinct resonances. The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like COSY and HMBC, allows for unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and analysis of structurally similar compounds.

¹H NMR (in CDCl₃, 400 MHz)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.1 - 8.3 | d | ~ 8.0 | H-4, H-5 |

| ~ 7.8 - 8.0 | dd | ~ 8.0, 2.0 | H-3, H-6 |

¹³C NMR (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 144 | C-4a, C-5a |

| ~ 142 | C-9a, C-10a |

| ~ 135 | C-2, C-7 |

| ~ 131 | C-4, C-5 |

| ~ 130 | C-1, C-8 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed. High-resolution mass spectrometry can provide the exact mass of this ion, allowing for the confirmation of the molecular formula, C₁₂H₇Cl₂N₂⁺.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, result in a distinctive cluster of peaks for the molecular ion:

[M]+ : Containing two ³⁵Cl atoms.

[M+2]+ : Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]+ : Containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, which serves as a definitive indicator for the presence of two chlorine atoms in the molecule. massbank.eu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal structural information through the controlled decomposition of the molecular ion. Plausible fragmentation pathways for this compound include the loss of a chlorine radical (Cl•) or the elimination of neutral molecules like hydrogen cyanide (HCN).

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on isotopic abundances and common fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 248.0010 | [C₁₂H₆³⁵Cl₂N₂]⁺ | Molecular Ion Peak (M) |

| 250.0000 | [C₁₂H₆³⁵Cl³⁷ClN₂]⁺ | M+2 Isotope Peak |

| 252.0000 | [C₁₂H₆³⁷Cl₂N₂]⁺ | M+4 Isotope Peak |

| 213.0224 | [C₁₂H₆³⁵ClN₂]⁺ | Fragment from loss of one Cl atom |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scitepress.org The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, key absorption bands are expected for:

Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N ring stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: Bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively, which are characteristic of the substitution pattern on the aromatic rings.

C-Cl stretching: Strong bands typically found in the 1100-800 cm⁻¹ region. theaic.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectra would be expected to show strong signals for the symmetric stretching of the aromatic rings and the C-Cl bonds. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. nih.govumich.edu

Table 3: Predicted Vibrational Modes for this compound Predicted data based on typical group frequencies for aromatic and halogenated compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | IR, Raman |

| Aromatic C-H Bending | 1300 - 1000 | IR |

| C-Cl Stretch | 1100 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The extended π-conjugated system of the phenazine (B1670421) core in this compound gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by intense π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are responsible for the strong absorption bands typically observed in the UV region for aromatic compounds. Weaker n → π* transitions, involving the promotion of non-bonding electrons from the nitrogen atoms to antibonding π* orbitals, may also be present, often appearing as lower-intensity shoulders at longer wavelengths. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) Predicted data based on the electronic properties of phenazine and related aromatic systems.

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~ 250 - 260 | > 30,000 | π → π* |

| ~ 360 - 380 | ~ 10,000 - 15,000 | π → π* |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves optimizing several parameters to achieve good resolution between the target compound and any potential impurities.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering excellent hydrophobic retention for aromatic molecules.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components.

Detection: A UV detector is ideal, set to a wavelength where this compound exhibits strong absorbance (e.g., one of its λmax values, such as 254 nm or 365 nm) to ensure high sensitivity.

Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and controlled column temperatures (e.g., 30 °C) are used to ensure reproducibility.

Once developed, the method is validated according to established guidelines to confirm its accuracy, precision, linearity, and robustness for routine quality control analysis. nih.govrjptonline.org

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis of this compound Representative method based on standard practices for aromatic compounds.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Electrochemical Characterization Techniques

Advanced electrochemical techniques are indispensable in the study of redox-active molecules like this compound. These methods provide profound insights into the electron transfer properties and behaviors of the compound, which are crucial for its potential applications in areas such as organic electronics and electrocatalysis.

Cyclic Voltammetry for Redox Property Determination

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of chemical species. analchemres.org By measuring the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time, researchers can determine the reduction and oxidation potentials of a substance. nih.gov The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks that correspond to specific electron transfer events. analchemres.org

For phenazine derivatives, CV is instrumental in understanding how different substituents on the phenazine core influence the molecule's electronic properties. researchgate.net The position of the redox peaks on the potential axis is indicative of the energy required to add or remove electrons from the molecule. For instance, electron-withdrawing groups, such as chlorine atoms, are expected to shift the reduction potentials to more positive values, making the compound easier to reduce. Conversely, electron-donating groups would have the opposite effect.

Interactive Data Table: Illustrative Redox Potentials of Substituted Aromatic Compounds

| Compound | Number of Chlorine Atoms | Peak Potential (V) | Half-Wave Potential (E1/2) (V) |

| Monochlorophenol | 1 | 0.922 | 0.74 |

| Dichlorophenol | 2 | 0.852 | 0.72 |

| Trichlorophenol | 3 | 0.789 | 0.70 |

| Pentachlorophenol | 5 | 0.766 | 0.68 |

Note: This data is for chlorophenols and is provided as an illustrative example of the effect of halogen substitution on redox potentials. scispace.com

This illustrative data on chlorophenols demonstrates a clear trend where an increasing number of chlorine atoms leads to a decrease in the peak and half-wave potentials, indicating that the compounds become easier to reduce. scispace.com A similar trend would be anticipated for chlorophenazines.

Chronoamperometry and Chronocoulometry in Research Contexts

Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of a working electrode and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) as a function of time. These methods are valuable for studying the kinetics of electrochemical reactions and for determining the diffusion coefficients of electroactive species.

In the context of this compound research, chronoamperometry could be employed to investigate the kinetics of its electron transfer processes at an electrode surface. By analyzing the decay of the current over time, researchers can gain information about the rate at which the compound is oxidized or reduced.